4-乙酰基-N-(4-甲氧基苯基)苯磺酰胺

描述

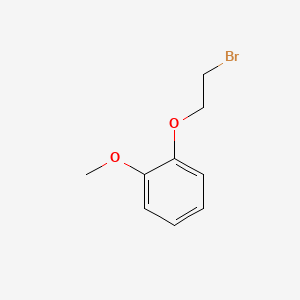

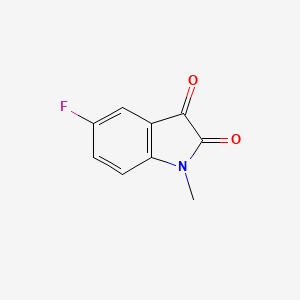

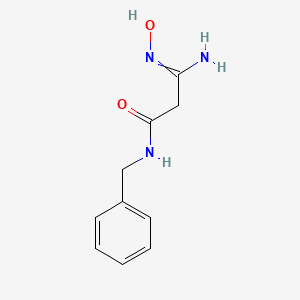

The compound "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" is a chemical entity that has been the subject of various studies due to its potential applications in different fields of chemistry and medicine. The molecule consists of a benzenesulfonamide moiety substituted with an acetyl group at the para position and a methoxy group on the phenyl ring. This structure has been synthesized and analyzed for its physical and chemical properties, as well as its potential biological activities .

Synthesis Analysis

The synthesis of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" involves the condensation of 4-aminoacetophenone with 4-methoxybenzenesulfonyl chloride . This method is similar to the one-pot synthesis approach used for related compounds, which offers advantages such as high yields, short reaction times, and high purity . Other related compounds have been synthesized through various routes, including the reaction of different amines with substituted benzaldehydes or benzenesulfonyl chlorides, demonstrating the versatility of sulfonamide chemistry .

Molecular Structure Analysis

The molecular structure of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" has been elucidated using techniques such as single crystal X-ray structure analysis. The molecule adopts a V-shaped conformation with a dihedral angle of 86.56° between the benzene rings. The methoxy and acetyl groups are roughly coplanar with their respective attached rings, indicating a degree of planarity in the overall structure . Similar V-shaped conformations and dihedral angles have been observed in other sulfonamide derivatives .

Chemical Reactions Analysis

While the specific chemical reactions of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" have not been detailed, related sulfonamide compounds have been used as precursors for further chemical modifications. For instance, sulfonamides have been reacted with trichloroethylene and phenylacetylene to produce highly reactive derivatives . These reactions highlight the reactivity of the sulfonamide group and its utility in synthesizing new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide" include its crystal packing and hydrogen bonding interactions. In the crystal, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds into chains, with additional weak C—H⋯π interactions observed . These interactions are crucial for the stability of the crystal structure and can influence the compound's solubility and melting point. Similar hydrogen bonding and crystal packing patterns have been reported for other sulfonamide derivatives .

科学研究应用

-

Proteomics Research

- Field : Biochemistry and Molecular Biology .

- Application : “4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide” is used in proteomics research .

- Method of Application : The specific methods of application in proteomics research are not provided in the source .

- Results or Outcomes : The outcomes of its use in proteomics research are not specified in the source .

-

Acylation of Amines

- Field : Organic Chemistry .

- Application : A variety of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, which are similar to “4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide”, have been developed as chemoselective N-acylation reagents .

- Method of Application : These reagents were synthesized in one pot from 4-chloroaniline under solvent-free conditions. The acylation reactions were carried out in water as a green solvent .

- Results or Outcomes : These reagents have shown high stability and easy preparation. They have been used for selective protection of primary amines in the presence of secondary amines, acylation of aliphatic amines in the presence of aryl amines, and monofunctionalization of primary-secondary diamines .

属性

IUPAC Name |

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-11(17)12-3-9-15(10-4-12)21(18,19)16-13-5-7-14(20-2)8-6-13/h3-10,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJHWCUFAXSXPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601247453 | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

CAS RN |

736948-73-5 | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736948-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetyl-N-(4-methoxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601247453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(5-bromothien-2-yl)methyl]-N-methylamine](/img/structure/B1271160.png)

![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)